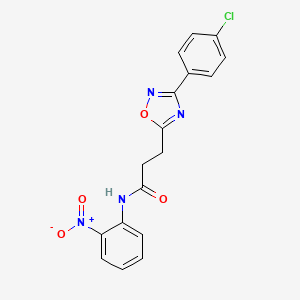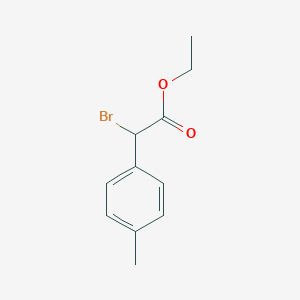
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMNQ is a redox-active molecule that can undergo reversible one-electron transfer reactions, making it useful in studying redox processes in biological systems.
作用機序
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide acts as a redox-active molecule by accepting or donating electrons in biological systems. It can undergo reversible one-electron transfer reactions, making it useful in studying redox processes in biological systems. This compound can also generate reactive oxygen species, which can induce oxidative stress in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It can induce oxidative stress and activate various signaling pathways, leading to changes in gene expression and cellular metabolism. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide is its redox activity, which allows it to be used in studying redox processes in biological systems. This compound is also relatively stable and can be easily synthesized in the lab. However, this compound can generate reactive oxygen species, which can induce oxidative stress and damage cells. This can be a limitation in certain experiments, and precautions must be taken to minimize its effects.
将来の方向性
There are several future directions for research involving N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide. One potential application is in the development of anti-cancer therapies. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to the development of novel anti-cancer agents. This compound could also be used in the study of redox processes in various biological pathways, including metabolism and aging. Additionally, this compound could be used in the development of new redox-active materials for energy storage and conversion applications.
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields. Its redox activity makes it useful in studying redox processes in biological systems, and it has been shown to have various biochemical and physiological effects on cells. While this compound has advantages in lab experiments, precautions must be taken to minimize its potential effects on cells. There are several future directions for research involving this compound, including the development of anti-cancer therapies and the study of redox processes in various biological pathways.
合成法
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide can be synthesized through a multi-step process that involves the condensation of 2-hydroxy-6-methylquinoline-3-carbaldehyde with 2,5-dimethylaniline, followed by the reaction with nicotinoyl chloride. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
科学的研究の応用
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the study of redox processes in biological systems. This compound can act as an electron acceptor or donor, allowing researchers to study the role of redox processes in various biological pathways.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-7-9-22-20(11-16)13-21(24(29)27-22)15-28(23-12-17(2)6-8-18(23)3)25(30)19-5-4-10-26-14-19/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTRFAZZUUPNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=C(C=CC(=C3)C)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


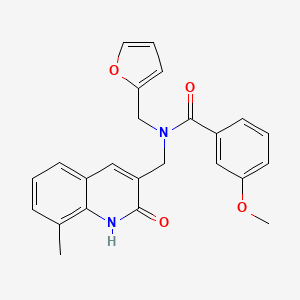
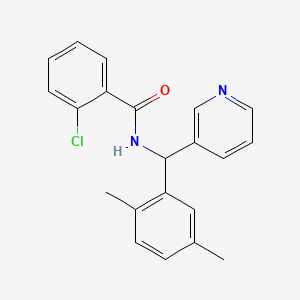
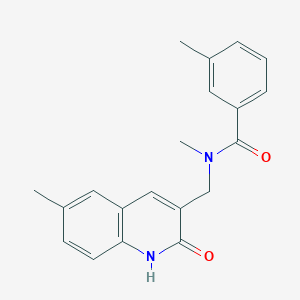

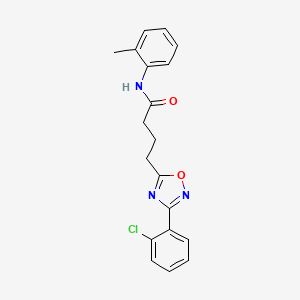
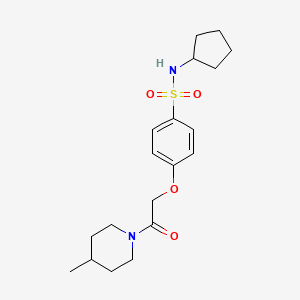
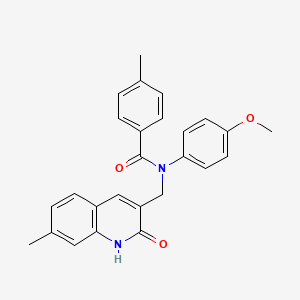
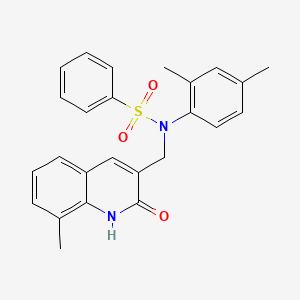
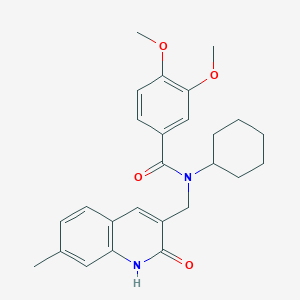
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
